molecular formula C8H8N2S B13943160 1-Methyl-1h-indazole-5-thiol CAS No. 1072433-60-3

1-Methyl-1h-indazole-5-thiol

Cat. No.: B13943160
CAS No.: 1072433-60-3
M. Wt: 164.23 g/mol
InChI Key: XWBFBVNWYSDXRA-UHFFFAOYSA-N
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Description

1-Methyl-1h-indazole-5-thiol is a heterocyclic compound that features a sulfur atom attached to the fifth position of the indazole ring. This compound is known for its unique chemical properties and potential applications in various scientific fields. The presence of both nitrogen and sulfur atoms in its structure makes it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-1h-indazole-5-thiol can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This method allows for the inclusion of various functional groups, including aryl halides and aromatic heterocycles . Another method involves the reaction of aldehyde phenylhydrazones with rhodium (III) to promote double C-H activation and C-H/C-H cross-coupling .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and controlled reaction environments is crucial for the industrial production of this compound.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1h-indazole-5-thiol undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding thiols or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at different positions on the indazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under various conditions to achieve substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced derivatives.

    Substitution: Various substituted indazole derivatives depending on the reagents used.

Scientific Research Applications

1-Methyl-1h-indazole-5-thiol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-1h-indazole-5-thiol involves its interaction with various molecular targets and pathways. The sulfur atom in the compound can form strong bonds with metal ions, making it an effective ligand in coordination chemistry. Additionally, its ability to undergo redox reactions allows it to participate in various biochemical processes .

Comparison with Similar Compounds

    1-Methyl-1h-indazole-5-amine: Similar structure but with an amino group instead of a thiol group.

    1-Methyl-1h-indazole-5-sulfonic acid: Contains a sulfonic acid group instead of a thiol group.

    1-Methyl-1h-indazole-5-methanol: Contains a hydroxyl group instead of a thiol group.

Uniqueness: 1-Methyl-1h-indazole-5-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and potential biological activities. The sulfur atom in the thiol group allows for unique interactions with metal ions and other molecules, making it a valuable compound for various applications.

Properties

CAS No.

1072433-60-3

Molecular Formula

C8H8N2S

Molecular Weight

164.23 g/mol

IUPAC Name

1-methylindazole-5-thiol

InChI

InChI=1S/C8H8N2S/c1-10-8-3-2-7(11)4-6(8)5-9-10/h2-5,11H,1H3

InChI Key

XWBFBVNWYSDXRA-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)S)C=N1

Origin of Product

United States

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